molecular formula C15H9FN2O2 B2442987 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid CAS No. 562849-42-7

6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid

Cat. No.: B2442987
CAS No.: 562849-42-7
M. Wt: 268.247
InChI Key: IUBJPGMCQPRKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological activities . This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid is human Topoisomerase II alpha (h TopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a significant target in cancer research .

Mode of Action

This compound acts as a potent inhibitor of h TopoIIα . It interacts with the ATPase domain of the enzyme, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .

Biochemical Pathways

The compound’s action on h TopoIIα affects the DNA replication pathway . By inhibiting h TopoIIα, the compound prevents the proper segregation of DNA during cell division . This leads to DNA damage, triggering apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of h TopoIIα by this compound results in significant anticancer activity . The compound induces DNA damage and apoptosis in cancer cells, leading to a reduction in tumor growth .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of certain enzymes or proteins in the cellular environment can influence the compound’s absorption and distribution .

Biochemical Analysis

Biochemical Properties

Cellular Effects

The cellular effects of 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid are not well-studied. Some quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Quinolones, a class of compounds that includes this compound, are known to inhibit critical cellular processes by causing a rupture of two-spiral DNA

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-studied. One study found that a related compound decreased the bacterial load in lung and spleen tissues by 30% and 42%, respectively, at a dose of 50 mg/kg body weight .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid typically involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media. This reaction undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid. This intermediate is then reacted with various substituted amines to obtain the desired product .

Industrial Production Methods: Industrial production methods often utilize microwave irradiation and conventional heating methods. Microwave synthesizers have shown advantages such as shorter reaction times (110–210 seconds) and higher yields (91–96%) compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Scientific Research Applications

6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinoline derivatives, it exhibits higher potency against certain bacterial strains and has shown significant anticancer activity in various studies .

Properties

IUPAC Name

6-fluoro-2-pyridin-4-ylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBJPGMCQPRKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.